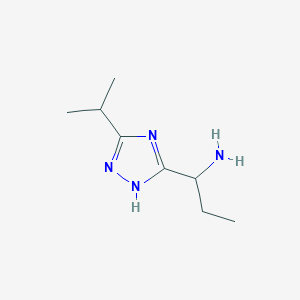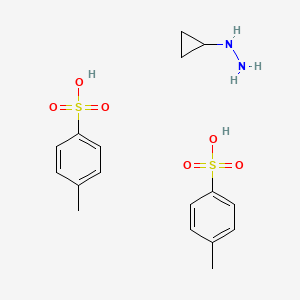
Cyclopropylhydrazine bis(4-methylbenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropylhydrazine bis(4-methylbenzenesulfonate) typically involves the reaction of cyclopropylhydrazine with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere and low temperatures to prevent any unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for Cyclopropylhydrazine bis(4-methylbenzenesulfonate) are not widely documented, the compound is generally produced in research laboratories under stringent conditions to maintain its purity and stability .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropylhydrazine bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of Cyclopropylhydrazine bis(4-methylbenzenesulfonate) include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Cyclopropylhydrazine bis(4-methylbenzenesulfonate) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different sulfonate derivatives, while reduction reactions may produce various hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclopropylhydrazine bis(4-methylbenzenesulfonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the properties and behavior of hydrazine derivatives.
Biology: The compound is used in biological research to investigate its effects on different biological systems and pathways.
Medicine: Research is being conducted to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of Cyclopropylhydrazine bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that lead to the formation of different products. Its effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Cyclopropylhydrazine bis(4-methylbenzenesulfonate) include:
- Cyclopropylhydrazine 4-methylbenzenesulfonate
- Cyclopropylhydrazine hydrochloride
- Cyclopropylhydrazine sulfate
Uniqueness
Cyclopropylhydrazine bis(4-methylbenzenesulfonate) is unique due to its specific molecular structure and the presence of two 4-methylbenzenesulfonate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C17H24N2O6S2 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
cyclopropylhydrazine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H8O3S.C3H8N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;4-5-3-1-2-3/h2*2-5H,1H3,(H,8,9,10);3,5H,1-2,4H2 |
InChI-Schlüssel |
WGNCNXFKOHSKBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CC1NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



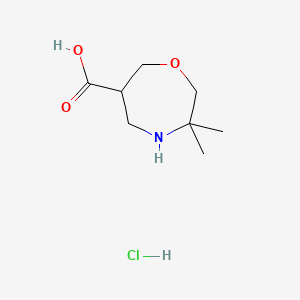
![Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13650242.png)
![Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone](/img/structure/B13650253.png)
![Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B13650261.png)
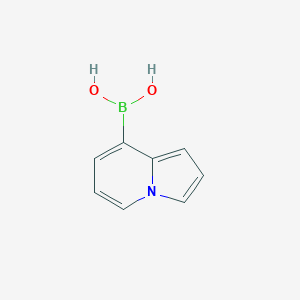
![3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13650274.png)
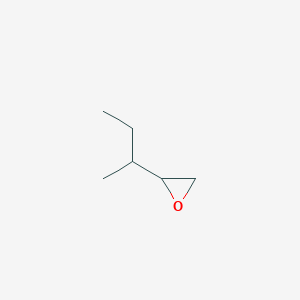


![1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)
![17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13650306.png)
